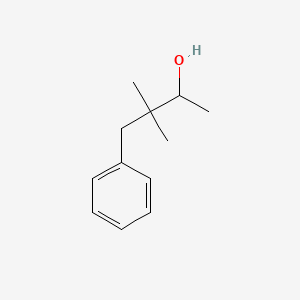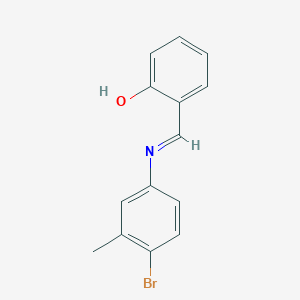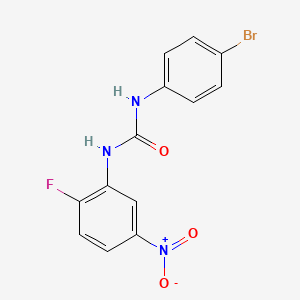
5,7-Dimethoxy-2-(2-naphthyl)-4-(trifluoromethyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-ジメトキシ-2-(2-ナフチル)-4-(トリフルオロメチル)キノリンは、その独特の構造的特徴と様々な科学分野における潜在的な用途で知られる複雑な有機化合物です。この化合物は、ベンゼン環とピリジン環を含む縮合環構造を特徴とするキノリンファミリーに属します。
準備方法
合成経路と反応条件
5,7-ジメトキシ-2-(2-ナフチル)-4-(トリフルオロメチル)キノリンの合成は、通常、複数段階の有機反応を含みます。一般的な方法には、以下の手順が含まれます。
キノリンコアの形成: これは、アニリン誘導体がグリセロールおよび硫酸と酸化剤の存在下で反応するSkraup合成によって達成できます。
メトキシ基の導入: メトキシ化は、メタノールと強酸触媒を使用して実行できます。
ナフチル基の付加: このステップは、しばしば、ルイス酸触媒の存在下でナフタレンがキノリンコアと反応するフリーデル・クラフツアルキル化反応を伴います。
トリフルオロメチル基の付加: これは、トリフルオロメチルハライドを用いた求核置換反応によって達成できます。
工業的生産方法
この化合物の工業的生産には、同様の合成経路が使用される場合がありますが、大規模生産用に最適化されています。これには、連続フローリアクターの使用、最適な反応条件のためのハイスループットスクリーニング、および高収率と高純度を確保するための高度な精製技術が含まれます。
化学反応の分析
反応の種類
5,7-ジメトキシ-2-(2-ナフチル)-4-(トリフルオロメチル)キノリンは、以下のものを含む様々な化学反応を起こすことができます。
酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの強力な酸化剤を使用して酸化できます。
還元: 還元反応は、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を使用して実行できます。
置換: 求核置換反応と求電子置換反応は一般的であり、官能基は適切な条件下で他の官能基と置き換えることができます。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: 触媒の存在下でのハロゲン化試薬。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化は、追加の酸素含有官能基を持つキノリン誘導体を生成する可能性があり、還元は、より飽和した化合物を生成する可能性があります。
科学的研究の応用
5,7-ジメトキシ-2-(2-ナフチル)-4-(トリフルオロメチル)キノリンには、いくつかの科学研究の応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌作用や抗がん作用など、その潜在的な生物活性について研究されています。
医学: その独特の構造的特徴により、潜在的な薬物候補として注目されています。
産業: 高度な材料や化学センサーの開発に利用されています。
作用機序
5,7-ジメトキシ-2-(2-ナフチル)-4-(トリフルオロメチル)キノリンの作用機序は、特定の分子標的との相互作用を伴います。この化合物の構造により、酵素や受容体に結合し、生物学的経路を阻害または活性化させる可能性があります。正確な経路と標的は、特定の用途と研究されている生物学的システムによって異なります。
類似の化合物との比較
類似の化合物
2-ナフチルキノリン: メトキシ基とトリフルオロメチル基がなく、化学的性質が異なります。
4-トリフルオロメチルキノリン: ナフチル基とメトキシ基がなく、反応性と用途が異なります。
5,7-ジメトキシキノリン: ナフチル基とトリフルオロメチル基がなく、全体的な機能性に影響を与えます。
独自性
5,7-ジメトキシ-2-(2-ナフチル)-4-(トリフルオロメチル)キノリンは、官能基の組み合わせにより、独特の化学的および生物学的性質を有しているため、独特です。これにより、様々な研究および産業用途において価値のある化合物となっています。
類似化合物との比較
Similar Compounds
2-Naphthylquinoline: Lacks the methoxy and trifluoromethyl groups, resulting in different chemical properties.
4-Trifluoromethylquinoline: Does not have the naphthyl and methoxy groups, leading to variations in reactivity and applications.
5,7-Dimethoxyquinoline: Missing the naphthyl and trifluoromethyl groups, affecting its overall functionality.
Uniqueness
5,7-Dimethoxy-2-(2-naphthyl)-4-(trifluoromethyl)quinoline is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
853310-83-5 |
|---|---|
分子式 |
C22H16F3NO2 |
分子量 |
383.4 g/mol |
IUPAC名 |
5,7-dimethoxy-2-naphthalen-2-yl-4-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C22H16F3NO2/c1-27-16-10-19-21(20(11-16)28-2)17(22(23,24)25)12-18(26-19)15-8-7-13-5-3-4-6-14(13)9-15/h3-12H,1-2H3 |
InChIキー |
KVOAAWJPLSYANN-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C(=CC(=N2)C3=CC4=CC=CC=C4C=C3)C(F)(F)F)C(=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


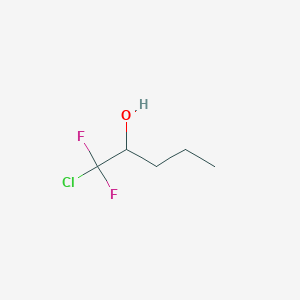
![N-[(Benzyloxy)carbonyl]-L-methionyl-L-phenylalanine](/img/structure/B11953319.png)

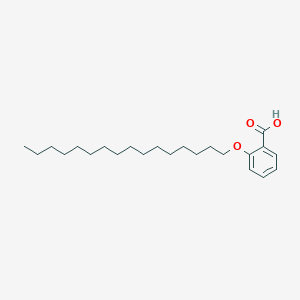

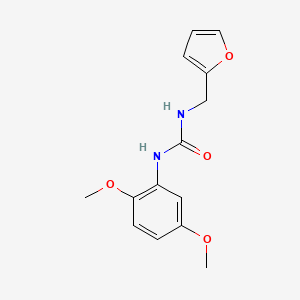

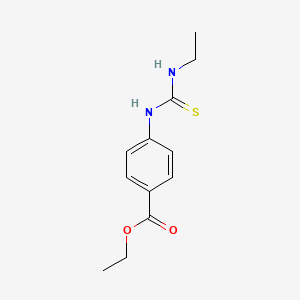
![Methyl 4-[5-(3-chloro-4-methoxyphenyl)-2-furyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B11953370.png)
![N'-[2-bromo-5-(trifluoromethyl)phenyl]benzenesulfonohydrazide](/img/structure/B11953376.png)
